Complete Physicochemical Profiling and Analytical Characterization of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate
Complete Physicochemical Profiling and Analytical Characterization of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound CAS Registry Number: 1396803-39-6
Executive Summary & Structural Decomposition
In modern drug development, the chroman-4-ol scaffold is recognized as a privileged structure, frequently utilized in the design of potassium channel openers, selective estrogen receptor modulators (SERMs), and neuroprotective agents. Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate (CAS: 1396803-39-6) is a highly functionalized intermediate that combines this rigid, lipophilic benzopyran core with a flexible, polar ethyl carbamate side chain[1].
Understanding the physicochemical behavior of this molecule is critical for downstream formulation and synthetic scaling. The tertiary hydroxyl group at the C4 position acts as a localized polar anchor, while the carbamate moiety provides enhanced metabolic stability compared to traditional ester or amide linkages. However, these distinct functional groups also introduce specific stability liabilities that must be mapped through rigorous, self-validating analytical workflows.
Theoretical Physicochemical Properties
Before initiating benchtop characterization, establishing the theoretical physicochemical boundaries of the molecule is essential for designing appropriate experimental parameters. The compound exhibits a molecular weight of 251.28 g/mol [1], placing it well within the optimal range for passive membrane diffusion.
Table 1: Quantitative Physicochemical Data Matrix
| Property | Value | Mechanistic Implication in Drug Design |
| Molecular Formula | C₁₃H₁₇NO₄ | Defines the stoichiometric boundaries for mass balance assays. |
| Molecular Weight | 251.28 g/mol | Complies strictly with the Lipinski Rule of 5 (<500 Da), ensuring favorable passive diffusion kinetics[1]. |
| Topological Polar Surface Area | 67.7 Ų | Optimal for intestinal absorption (<140 Ų) and permits potential blood-brain barrier (BBB) penetration (<90 Ų). |
| Calculated LogP (cLogP) | ~1.8 | Represents a balanced lipophilicity; ensures adequate aqueous solubility while maintaining lipid membrane permeability. |
| Hydrogen Bond Donors (HBD) | 2 (-OH, -NH) | Facilitates target protein binding via hydrogen donation without exceeding the Rule of 5 limit (≤5). |
| Hydrogen Bond Acceptors (HBA) | 4 (O, N) | Promotes target interaction and solvation in aqueous media; complies with Rule of 5 (≤10). |
Self-Validating Experimental Workflows
To transition from theoretical models to empirical data, we employ standardized, high-throughput analytical workflows. The logic flow for characterizing this compound is visualized below.
Fig 1. Standardized physicochemical characterization workflow for compound 1396803-39-6.
Protocol 1: Thermodynamic Solubility Profiling
To determine the true saturation capacity of the compound, we utilize the Shake-Flask Method as defined by .
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Step 1: Media Preparation: Prepare USP-grade buffers at pH 1.2, 4.5, and 7.4 to simulate the gastrointestinal tract environment.
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Step 2: Saturation: Add an excess of the solid compound to 10 mL of each buffer.
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Causality: Excess solid is mandatory to ensure the chemical equilibrium is driven entirely toward the saturation point, fulfilling the thermodynamic definition of solubility rather than measuring a transient kinetic dissolution rate[2].
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Step 3: Equilibration: Shake the vials at 300 rpm at 25.0 ± 0.1 °C for 24 hours, followed by a strict 24-hour sedimentation period without agitation.
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Causality: The shaking phase achieves equilibrium, while the sedimentation phase is critical to prevent the sampling of colloidal micro-particulates that would artificially inflate the UV/HPLC quantification[3].
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Step 4: Phase Separation & Analysis: Centrifuge, filter through a 0.22 µm PTFE membrane, and quantify the dissolved fraction via HPLC-UV.
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Self-Validation System: Measure the pH of the filtrate post-equilibration. If the pH shifts by >0.1 units, the buffering capacity was exceeded by the compound's ionization, invalidating the run. Furthermore, analyze the residual solid pellet via powder X-Ray Diffraction (pXRD) to ensure no polymorphic transition or hydrate formation occurred during the 48-hour aqueous exposure.
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Protocol 2: Lipophilicity (LogP) Determination
Lipophilicity dictates the compound's partitioning behavior in biological membranes. We utilize the slow-stirring shake-flask method per[4].
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Step 1: Phase Mutual Saturation: Vigorously mix 1-octanol and aqueous buffer for 24 hours, then separate the phases.
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Causality: 1-octanol dissolves ~2.3M water, and water dissolves ~4.5mM octanol. Failing to pre-saturate the phases leads to microscopic volume shifts during the experiment, fundamentally skewing the partition coefficient calculations[5].
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Step 2: Dosing: Dissolve a known mass of the compound in the pre-saturated octanol phase.
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Step 3: Partitioning: Combine the dosed octanol with pre-saturated water in three distinct volume ratios (1:1, 1:2, 2:1). Shake gently via inversion for 60 minutes.
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Causality: Gentle inversion is preferred over vortexing to prevent the formation of stable micro-emulsions at the solvent interface that cannot be separated by standard centrifugation[5].
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Step 4: Quantification & Validation: Quantify the concentration in both phases via HPLC.
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Self-Validation System: Calculate the absolute mass balance. The sum of the compound quantified in the octanol and water phases must equal 95–105% of the initial dose. A recovery outside this strict range indicates either adsorption to the glassware or chemical degradation, requiring immediate protocol adjustment.
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Solid-State Stability and Forced Degradation
Understanding the degradation pathways is a prerequisite for formulation, governed by[6]. Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate possesses two primary functional liabilities under stress conditions:
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Acidic Stress (pH < 2): The tertiary alcohol at the C4 position of the chroman ring is highly susceptible to acid-catalyzed dehydration, leading to the formation of a rigid chroman-4-ylidene derivative.
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Basic Stress (pH > 10): While carbamates are more stable than esters, prolonged exposure to strong bases and heat will induce hydrolysis, cleaving the ethyl group and releasing carbon dioxide to yield 4-(aminomethyl)chroman-4-ol.
Fig 2. Primary forced degradation pathways of the chroman-4-ol and carbamate moieties.
These degradation vectors dictate that any subsequent pharmaceutical formulation or synthetic storage strategy must maintain a microenvironmental pH strictly between 4.0 and 8.0 to ensure the integrity of the active intermediate[7].
References
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Chemsrc. "Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate | CAS: 1396803-39-6". Chemical Database. URL:[Link]
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Organisation for Economic Co-operation and Development (OECD). "Test Guideline 105: Water Solubility". OECD Guidelines for the Testing of Chemicals. URL:[Link]
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Organisation for Economic Co-operation and Development (OECD). "Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals. URL:[Link]
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European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline". EMA Quality Guidelines. URL:[Link]
Sources
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- 3. eco.korea.ac.kr [eco.korea.ac.kr]
- 4. umwelt-online.de [umwelt-online.de]
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- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. memmert.com [memmert.com]
